molecular formula C26H23ClN2O3 B4378395 1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

Cat. No.: B4378395
M. Wt: 446.9 g/mol
InChI Key: YLNFDTSZCDVHIG-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepinone class, characterized by a bicyclic core structure fused with a seven-membered diazepine ring. Key structural features include:

  • Furan-2-yl substituent at position 3: A heterocyclic moiety that may influence π-π stacking interactions and solubility .
  • Propanoyl group at position 10: A ketone functional group that can impact metabolic stability and pharmacokinetics .
  • Hydroxyl group at position 1: Enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems .

The molecular formula is C₂₅H₂₂ClN₂O₃, with a molecular weight of 433.9 g/mol. Its synthesis likely involves multi-step reactions, including cyclization to form the diazepine core and subsequent functionalization of substituents .

Properties

IUPAC Name

6-(4-chlorophenyl)-9-(furan-2-yl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-2-24(31)29-21-7-4-3-6-19(21)28-20-14-17(23-8-5-13-32-23)15-22(30)25(20)26(29)16-9-11-18(27)12-10-16/h3-13,17,26,28H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNFDTSZCDVHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: The core structure is synthesized through a series of condensation reactions involving appropriate benzene derivatives and amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Furyl Group: The furyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Addition of the Propionyl Group: The propionyl group is introduced through acylation reactions, typically using propionyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The furyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, such as schizophrenia and Alzheimer’s disease.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related dibenzo[b,e][1,4]diazepinone derivatives:

Compound Name & Evidence ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Biological Activities
Target Compound 11-(4-chlorophenyl), 3-(furan-2-yl), 10-propanoyl, 1-hydroxy C₂₅H₂₂ClN₂O₃ 433.9 Hypothesized antimicrobial/anti-inflammatory activity (structural analogy to )
11-(Furan-2-yl)-3-methyl-10-propanoyl 3-methyl, 11-(furan-2-yl), 10-propanoyl C₂₁H₂₂N₂O₃ 350.4 Potential CNS activity (diazepine core)
1-[1-Hydroxy-3,3-dimethyl-11-(3-methylthiophen-2-yl) 3,3-dimethyl, 11-(3-methylthiophen-2-yl), 10-propanoyl C₂₄H₂₇N₂O₃S 423.5 Enhanced metabolic stability (methyl groups)
1-{11-[4-(Diethylamino)phenyl]-3-(furan-2-yl)-10-hexanoyl 11-(4-diethylaminophenyl), 3-(furan-2-yl), 10-hexanoyl C₃₃H₃₉N₃O₃ 537.7 Extended half-life (longer acyl chain)
10-Acetyl-11-(2-furyl)-3-phenyl 10-acetyl, 11-(furan-2-yl), 3-phenyl C₂₅H₂₂N₂O₃ 398.5 Anticancer potential (phenyl substitution)
10-Benzoyl-3-(4-chlorophenyl)-11-(3-nitrophenyl) 10-benzoyl, 3-(4-chlorophenyl), 11-(3-nitrophenyl) C₃₃H₂₃ClN₃O₄ 580.0 Broad-spectrum antimicrobial activity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group in the target compound and is associated with enhanced binding to hydrophobic pockets in enzymes or receptors .
  • Furan-2-yl (target compound, ) may improve solubility compared to bulkier aromatic substituents (e.g., phenyl in ).

Impact of Acyl Chains: Shorter chains (e.g., propanoyl in the target compound) may favor faster metabolic clearance, whereas hexanoyl or benzoyl groups increase lipophilicity and tissue penetration.

Comparative Synthetic Complexity: Compounds with diethylamino or nitrophenyl substituents require additional protection/deprotection steps, increasing synthetic difficulty compared to the target compound’s simpler furan and chlorophenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one
Reactant of Route 2
1-[11-(4-chlorophenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

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